molecular formula C6H3ClF2O B1430632 3-Chloro-2,4-difluorophenol CAS No. 2268-00-0

3-Chloro-2,4-difluorophenol

Cat. No. B1430632
CAS RN: 2268-00-0
M. Wt: 164.54 g/mol
InChI Key: VGJLUEQRXIJAGE-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorophenol is a chemical compound with the CAS Number: 2268-00-0. It has a molecular weight of 164.54 . It is used in various applications and products .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4-difluorophenol is represented by the InChI code: 1S/C6H3ClF2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H . This indicates that the molecule consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3-Chloro-2,4-difluorophenol has a molecular weight of 164.54 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

1. Regioexhaustive Functionalization in Organic Synthesis

3-Chloro-2,4-difluorophenol and related compounds like 2,4-difluorophenol play a significant role in the functionalization of difluorophenols and trifluorophenols through organometallic intermediates. This process is essential in synthesizing various hydroxybenzoic acids, demonstrating the potential of the organometallic approach in diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).

2. Spectroscopic Analysis and Molecular Structure

Research utilizing ab initio HF and density functional theory (DFT) has been conducted to analyze the molecular structure, NMR, and vibrational spectral properties of 2,4-difluorophenol. This research provides a comprehensive understanding of the compound's geometry and vibrational characteristics, which are crucial for various scientific applications (Subramanian, Anbarasan, & Manimegalai, 2009).

3. Synthesis of Fluorinated Organic Compounds

An improved method for the synthesis of fluorinated compounds, such as 3,5-difluorosalicylic acid, utilizes 2,4-difluorophenol as a starting material. This method is noteworthy for avoiding the use of corrosive chemicals like HF and fluorine gas, making it safer and more practical for laboratory synthesis (Weidner-Wells & Fraga-Spano, 1996).

4. Environmental Impact Assessment of Chlorophenols

Studies have assessed the environmental impact of chlorophenols, including compounds like 2,4-dichlorophenol. These assessments are crucial for understanding the toxicity, persistence, bioaccumulation, and organoleptic effects of chlorophenols in aquatic environments (Krijgsheld & Gen, 1986).

5. Catalytic Fluorination Processes

Catalytic fluorination processes involving compounds like 2-chloro-3,3,3-trifluoropropene are critical for the synthesis of various fluorinated compounds. This research contributes to the development of more efficient and selective catalytic systems (Mao et al., 2014).

6. Photocatalytic Degradation of Chlorophenols

Investigations into the photocatalytic degradation of chlorophenols, including 2,4-dichlorophenol, are essential for environmental remediation. These studies involve exploring different electrochemical methods and their effectiveness in degrading chlorophenols (Brillas, Sauleda, & Casado, 1998).

7. Chiral Intermediates in Pharmaceutical Synthesis

3-Chloro-2,4-difluorophenol derivatives serve as vital chiral intermediates in synthesizing pharmaceutical compounds such as Ticagrelor, an effective treatment for acute coronary syndromes. The process optimization for these bioreductions demonstrates the significance of these compounds in medicinal chemistry (Guo et al., 2017).

8. Photodegradation Studies

Spectroscopic studies of chlorophenols and their photodegradation products help understand the environmental fate and breakdown mechanisms of these compounds. This research is vital for assessing the environmental impact and degradation pathways of chlorophenols (Czaplicka & Kaczmarczyk, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-2,4-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJLUEQRXIJAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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